Product packaging for 2-(2,2-Difluoroacetyl)benzonitrile(Cat. No.:)

2-(2,2-Difluoroacetyl)benzonitrile

Cat. No.: B13499649
M. Wt: 181.14 g/mol
InChI Key: PNVQXWRFTJITHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Ketones and Nitriles in Modern Organic Synthesis

Fluorinated ketones and nitriles are two classes of compounds that have garnered considerable attention for their versatile applications. The introduction of fluorine atoms into ketones, particularly at the α-position, significantly modulates the electrophilicity of the carbonyl group and can influence the conformational preferences of the molecule. nsu.ru This makes α-fluorinated ketones valuable intermediates in a variety of chemical transformations. nsu.ru The synthesis of these compounds often involves direct fluorination using reagents like Selectfluor® or the use of fluorinated building blocks. researchgate.netnih.gov Research has shown that the reactivity of α-halogenated ketones is influenced by orbital overlap with the adjacent carbonyl group, making them highly reactive electrophiles. nsu.ru

The combination of a fluorinated ketone and a nitrile group within the same molecule, as seen in 2-(2,2-Difluoroacetyl)benzonitrile, creates a bifunctional scaffold with a rich and diverse reactivity profile, opening avenues for the construction of novel and complex molecular architectures.

Overview of this compound as a Key Chemical Scaffold

This compound is a specialized chemical entity that combines the structural features of a benzonitrile (B105546) with a difluoroacetyl group at the ortho position. This unique arrangement of functional groups makes it a valuable scaffold for the synthesis of a variety of heterocyclic and carbocyclic compounds. The presence of the difluoroacetyl group not only introduces fluorine into the molecule but also provides a reactive handle for further chemical modifications. The nitrile group, in turn, can participate in a range of transformations, including cycloaddition reactions and conversions to other nitrogen-containing functionalities.

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its potential as a synthetic intermediate can be inferred from the reactivity of its constituent parts. The ortho-positioning of the acetyl group relative to the nitrile is known to facilitate tandem reactions, leading to the formation of complex structures like 3,3-disubstituted isoindolinones. researchgate.net

Scope and Objectives of Research on Difluoroacetylated Benzonitriles

Research into difluoroacetylated benzonitriles is driven by the broader interest in developing novel fluorinated molecules for various applications, particularly in drug discovery. The objectives of such research typically include:

Development of efficient and scalable synthetic routes: A key goal is to establish practical methods for the synthesis of these compounds from readily available starting materials. This may involve exploring different fluorination strategies and optimizing reaction conditions.

Exploration of their synthetic utility: Researchers aim to understand the reactivity of difluoroacetylated benzonitriles and utilize them as building blocks for the construction of more complex and potentially biologically active molecules. This includes investigating their participation in various cyclization and functional group transformation reactions.

Investigation of their potential as bioactive molecules: Given the prevalence of fluorinated compounds in pharmaceuticals, a significant objective is to synthesize and evaluate the biological activity of novel compounds derived from difluoroacetylated benzonitriles.

While the body of research specifically on this compound is still developing, the foundational knowledge of fluorinated ketones and benzonitriles provides a strong basis for its exploration as a valuable tool in modern organic synthesis.

1 Direct Cyanation and Related Methods

Direct C-H cyanation of aromatic compounds provides a powerful and atom-economical route to benzonitriles. nih.govnih.gov Photoredox catalysis has emerged as a mild and effective method for this transformation. nih.govnih.gov Using an acridinium (B8443388) photoredox catalyst and a cyanide source like trimethylsilyl (B98337) cyanide, various arenes can be cyanated at room temperature under an aerobic atmosphere. nih.govnih.gov This method is compatible with a range of functional groups, which is a significant advantage. nih.gov

Classical methods for benzonitrile synthesis also include the Sandmeyer reaction, which involves the conversion of an aniline (B41778) derivative to a diazonium salt followed by treatment with a cyanide salt, and transition-metal-catalyzed cross-coupling of aryl halides with a cyanide source. nih.govacs.org The cyanation of benzaldehyde (B42025) derivatives is another established route. nih.gov For example, the reaction of benzaldehyde with hydroxylamine (B1172632) hydrochloride can yield benzonitrile under various catalytic conditions. nih.gov

Table 2: Examples of Direct Cyanation Methods for Aromatic Compounds
MethodSubstrate TypeCyanide SourceKey ConditionsReference
Photoredox CatalysisArenes (electron-rich and -poor)Trimethylsilyl cyanideAcridinium catalyst, visible light, air nih.govnih.gov
Sandmeyer ReactionAnilines (via diazonium salts)Copper(I) cyanideDiazotization (e.g., NaNO₂, HCl) nih.gov
Transition-Metal CatalysisAryl Halides/TriflatesVarious (e.g., Zn(CN)₂, KCN)Palladium or Nickel catalyst acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO B13499649 2-(2,2-Difluoroacetyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

2-(2,2-difluoroacetyl)benzonitrile

InChI

InChI=1S/C9H5F2NO/c10-9(11)8(13)7-4-2-1-3-6(7)5-12/h1-4,9H

InChI Key

PNVQXWRFTJITHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C(F)F

Origin of Product

United States

Synthetic Methodologies for 2 2,2 Difluoroacetyl Benzonitrile and Analogues

2 Derivatization of Functionalized Benzonitriles

An alternative strategy involves starting with a pre-existing, functionalized benzonitrile (B105546) and elaborating it to introduce the difluoroacetyl group. A key example of this approach is the synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) from 4-formylbenzonitrile. orgsyn.orgorgsyn.orgnih.gov This demonstrates how a formyl group on the benzonitrile ring can serve as a handle for constructing the desired side chain. The formylbenzonitrile itself can be synthesized through various methods, such as the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid derivative. For instance, 2-fluoro-5-formylbenzonitrile (B141211) can be prepared by the oxidation of the corresponding alcohol using pyridinium (B92312) chlorochromate (PCC). chemicalbook.com

Another route involves the conversion of other functional groups into the nitrile. Benzoic acids or their derivatives can be transformed into benzonitriles. A method for preparing 2,4-dihydroxybenzonitrile (B1587391) involves reacting the corresponding 2,4-dihydroxybenzoic acid with an α,β-aminoalcohol to form a 2-phenyloxazoline intermediate, which is then treated with phosphorus oxychloride to yield the benzonitrile. google.comgoogle.com Similarly, benzamides can be dehydrated to form benzonitriles, for example, by heating with ammonium (B1175870) sulphamate. youtube.com This approach would involve synthesizing a 2-(2,2-difluoroacetyl)benzoic acid or benzamide (B126) first, followed by conversion to the target nitrile.

Convergent and Divergent Synthetic Pathways to Complex Architectures

The construction of complex molecules containing the 2-(2,2-difluoroacetyl)benzonitrile framework can be approached through either convergent or divergent synthetic strategies. The choice of strategy depends on the desired complexity of the final product and the availability of starting materials.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For a complex derivative of this compound, a convergent approach might involve the synthesis of a functionalized benzonitrile ring and a separate difluoroacetyl-containing fragment. For instance, a synthetic route could be designed starting from a pre-functionalized aromatic ring, such as 2-cyanobenzaldehyde. This aldehyde can then be reacted with a suitable difluoroacetylating agent. This strategy allows for the efficient assembly of complex structures by minimizing the number of linear steps and enabling the parallel synthesis of different fragments.

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to yield a library of structurally related compounds. Starting with a core molecule like this compound, various functional groups could be introduced on the benzene (B151609) ring through electrophilic or nucleophilic aromatic substitution reactions. Alternatively, the nitrile or the ketone functionality could be transformed into other chemical moieties. This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery, where a range of analogues need to be synthesized and tested.

A hypothetical divergent synthesis could start from 2-bromobenzonitrile. The bromo-substituent can be converted to a variety of other functional groups through cross-coupling reactions, while the nitrile group can be kept intact. Subsequently, the difluoroacetyl group can be introduced.

Catalytic Systems in the Synthesis of Difluoroacetyl Benzonitriles

The introduction of the difluoroacetyl group and the synthesis of the benzonitrile core often rely on sophisticated catalytic systems. Transition metal catalysis, in particular, plays a pivotal role in achieving high efficiency and selectivity.

Copper-Catalyzed Systems: Copper catalysis is widely employed in the synthesis of nitriles and their derivatives. While direct copper-catalyzed difluoroacetylation of benzonitriles is not extensively documented, related transformations suggest its potential. For example, copper has been used to catalyze the direct conversion of benzylic alcohols to aryl nitriles using aqueous ammonia (B1221849) as the nitrogen source and oxygen as the oxidant. nih.govrsc.org Furthermore, copper-catalyzed N-arylation of nitriles with diaryliodonium salts has been reported, demonstrating the ability of copper to facilitate reactions at the nitrile group. rsc.org These methods could potentially be adapted for the synthesis of the target molecule.

Palladium-Catalyzed Systems: Palladium catalysis is a cornerstone of modern organic synthesis and offers several avenues for the synthesis of difluoroacetyl benzonitriles. Palladium catalysts are effective for the cyanation of aryl halides or triflates, which could be a key step in constructing the benzonitrile ring. A recently developed method involves the palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids. chemistryviews.org This reaction uses Zn(CN)₂ as the nitrile source and a Xantphos ligand, providing a direct route from readily available carboxylic acids to aryl nitriles. chemistryviews.org

Another relevant palladium-catalyzed reaction is the transformation of N-phthaloyl hydrazones, derived from aromatic aldehydes, into nitriles. rsc.org This method highlights the versatility of palladium in forming the nitrile functionality. Furthermore, palladium-catalyzed difluoroolefination of benzyl tosylates has been demonstrated, which could be a precursor to the difluoroacetyl group upon oxidative cleavage of the double bond. nih.govnih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Nitriles

Catalyst/Ligand Substrate Reagent Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ / Xantphos Aryl Carboxylic Acid Zn(CN)₂ Dioxane 160 Moderate to Excellent chemistryviews.org

Rhodium-Catalyzed Systems: Rhodium catalysts are known for their ability to mediate a variety of organic transformations, including C-H activation and functionalization. While less common than palladium or copper for nitrile synthesis, rhodium catalysis offers unique reactivity. For instance, rhodium-catalyzed acylnitrene transfer reactions have been explored for C-H amidation. youtube.com Although not a direct route to this compound, this highlights the potential of rhodium in activating and functionalizing aromatic rings, which could be part of a broader synthetic strategy. The development of novel rhodium-catalyzed methods for the direct difluoroacetylation of C-H bonds is an active area of research.

Table 2: Mentioned Compounds

Compound Name
This compound
2-Cyanobenzaldehyde
2-Bromobenzonitrile
4-(2,2-Difluorovinyl)benzonitrile
4-Formylbenzonitrile
2-Naphthonitrile
N-Phthaloyl hydrazones
Xantphos
Zn(CN)₂
Pd(OAc)₂
Pd(dba)₂

Chemical Reactivity and Transformation Mechanisms of 2 2,2 Difluoroacetyl Benzonitrile

Reactivity of the Difluoroacetyl Ketone Functionality

The ketone group in 2-(2,2-Difluoroacetyl)benzonitrile is not a typical carbonyl. It is significantly influenced by the adjacent difluoromethyl group, which alters its electronic properties and reactivity toward nucleophiles.

Keto-Hydrate Equilibria and Electronic Influences

A key characteristic of α,α-difluoro ketones is their propensity to exist in equilibrium with their corresponding hydrate (B1144303) (gem-diol) form in the presence of water. This equilibrium is strongly influenced by the electronic effects of the substituents on the carbonyl carbon.

The two highly electronegative fluorine atoms in the difluoroacetyl group exert a powerful electron-withdrawing inductive effect. This effect significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic. nih.govmasterorganicchemistry.comlibretexts.org Consequently, the equilibrium for the hydration of this compound in aqueous solutions is shifted towards the formation of the more stable gem-diol, 1-(2-cyanophenyl)-2,2-difluoroethane-1,1-diol. youtube.comlibretexts.org This is in contrast to simple ketones like acetone, where the equilibrium lies heavily on the side of the ketone. khanacademy.org The stability of the hydrate is enhanced because the electron-withdrawing groups destabilize the carbonyl group. libretexts.org Studies on various α-keto acids have shown that the degree of hydration is sensitive to such electronic effects. researchgate.net

The general trend is that electron-withdrawing groups favor hydrate formation, while electron-donating groups favor the ketone form. youtube.comlibretexts.org This can be seen in the equilibrium constants for the hydration of various carbonyl compounds.

Table 1: Equilibrium Constants (Khydr) for Hydration of Various Carbonyls

Carbonyl CompoundKhydr ([Hydrate]/[Ketone])
Formaldehyde2280
Acetaldehyde1.06
Acetone0.0014
Chloral (B1216628) (Trichloroacetaldehyde)28000

Data compiled from various sources illustrating the electronic effect on hydration. libretexts.orgkhanacademy.org

Nucleophilic Additions to the Carbonyl Carbon

The enhanced electrophilicity of the carbonyl carbon in this compound makes it highly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This is a fundamental reaction of carbonyl compounds, proceeding via a nucleophilic addition mechanism where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orgyoutube.comlibretexts.org

The rate of nucleophilic addition is significantly increased by the presence of adjacent electron-withdrawing groups, such as the difluoromethyl group. masterorganicchemistry.com Therefore, this compound is expected to react readily with both strong nucleophiles (e.g., Grignard reagents, organolithium reagents, hydrides) and weaker nucleophiles (e.g., water, alcohols, amines). masterorganicchemistry.comyoutube.com

Strong nucleophiles typically result in an irreversible addition, while weaker nucleophiles often lead to a reversible process. masterorganicchemistry.com The reaction can be catalyzed by either acid or base. Acid catalysis involves protonating the carbonyl oxygen, making the carbonyl carbon even more electrophilic. youtube.comyoutube.com Base catalysis typically involves deprotonating a weak nucleophile to generate a stronger, more reactive one. youtube.com

Subsequent Transformations of Adducts

The initial adducts formed from the nucleophilic addition to the difluoroacetyl group can undergo various subsequent transformations. A particularly important pathway for this compound is intramolecular cyclization, where the nucleophile, after adding to the carbonyl, can then interact with the adjacent benzonitrile (B105546) group.

For instance, reaction with amine nucleophiles can lead to the formation of heterocyclic structures like quinazolines. organic-chemistry.orgnih.gov The initial addition of an amine to the carbonyl group forms a hemiaminal intermediate. This intermediate can then undergo intramolecular cyclization by attacking the nitrile carbon, followed by dehydration and tautomerization to yield a stable, aromatic quinazoline (B50416) ring system. The synthesis of quinazolines often involves the reaction of 2-acyl anilines with various nitrogen sources, highlighting the utility of the ortho-acylbenzonitrile scaffold. organic-chemistry.orgnih.govrsc.org

Reactivity of the Benzonitrile Group

The benzonitrile group, consisting of a cyanide (-C≡N) attached to the benzene (B151609) ring, also exhibits distinct reactivity patterns, participating in both electrophilic and nucleophilic reactions, as well as cycloadditions.

Cycloaddition Reactions of Nitrile Oxides and Related Species

Aromatic nitriles can serve as precursors to nitrile oxides, which are highly reactive 1,3-dipoles. Benzonitrile oxide, for example, readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles. mdpi.comdntb.gov.uanih.gov

The formation of the nitrile oxide from the benzonitrile typically requires an initial transformation, such as the oximation of an aldehyde followed by oxidation, or from an α-halo oxime. Although the direct conversion of the nitrile group in this compound to a nitrile oxide is not explicitly described in the search results, this pathway is a fundamental transformation for benzonitriles in general. mdpi.com The regioselectivity of these cycloadditions is often explained by frontier molecular orbital (FMO) theory. mdpi.commdpi.com The reaction rates can be influenced by the solvent, with aqueous media sometimes accelerating the reaction. acs.org

Furthermore, the nitrile group can participate in cycloadditions with other reactive intermediates, such as benzynes, to form complex adducts. nih.gov

Reductive Transformations of the Cyano Group

The reduction of nitriles is a fundamental transformation in organic synthesis, typically yielding primary amines. Common methods involve catalytic hydrogenation using transition metals like palladium, platinum, or Raney nickel, or stoichiometric reduction with hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). nih.govnih.govgoogle.com For benzonitriles, these reductions are well-documented, often proceeding with high efficiency. nih.gov However, specific studies detailing the reductive transformation of the cyano group in this compound are not available. The electron-withdrawing nature of the difluoroacetyl group is expected to influence the reactivity of the cyano group, but without experimental data, any discussion remains speculative.

Mechanistic Investigations of Reaction Pathways

Understanding the step-by-step mechanism of a chemical reaction is crucial for its optimization and application. This involves identifying transient species like radical intermediates, transition states, and other reaction intermediates.

Elucidation of Radical Intermediates

Radical intermediates are known to be involved in certain nitrile reductions, particularly those employing single-electron transfer (SET) reagents. For instance, the reduction of nitriles using activated samarium diiodide proceeds through imidoyl-type radicals. organic-chemistry.org Furthermore, the anion radicals of benzonitrile and its derivatives have been studied through electrochemical methods. utexas.edu However, there is no specific research that elucidates the formation or behavior of radical intermediates in reactions involving this compound.

Characterization of Transition States and Intermediates

The characterization of transition states and intermediates, often through computational methods like Density Functional Theory (DFT) calculations, provides deep insight into reaction pathways. nih.gov For example, DFT calculations have been used to investigate the mechanism of electrochemical reactions of the related 2-formyl benzonitrile. nih.gov While general principles of transition state theory are well-established, specific computational or experimental studies characterizing the transition states and intermediates in reactions of this compound have not been reported.

Role of Catalysis in Directed Transformations

Catalysis offers efficient and selective routes for chemical transformations. Both transition metals and organocatalysts play pivotal roles in modern organic synthesis.

Transition Metal-Mediated Processes

Transition metals are widely used to catalyze reactions involving nitriles. Nickel-catalyzed cross-coupling and hydration reactions of benzonitriles are known. nih.govnih.govresearchgate.net These catalysts can activate otherwise inert chemical bonds, enabling a wide range of transformations. rsc.orgewha.ac.kr Despite the broad utility of these catalysts, their specific application to direct transformations of this compound has not been documented in the scientific literature.

Organocatalytic and Metal-Free Approaches

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative in synthesis. nih.gov Various organocatalytic reactions have been developed for different classes of compounds. nih.gov Additionally, metal-free reduction methods for nitriles, using reagents like diisopropylaminoborane, are available. organic-chemistry.org While these approaches are well-established for general substrate classes, their application to this compound has not been specifically investigated or reported.

Computational and Theoretical Investigations of 2 2,2 Difluoroacetyl Benzonitrile

Electronic Structure and Reactivity Descriptors

Currently, there are no published studies detailing the electronic structure and reactivity descriptors of 2-(2,2-difluoroacetyl)benzonitrile. Such studies, typically employing methods like Density Functional Theory (DFT), would be crucial for understanding the molecule's fundamental properties. Key parameters that await calculation include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO gap is a key indicator of chemical stability.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density and electrostatic potential would reveal the electron-rich and electron-poor regions of the molecule, providing insights into intermolecular interactions and reactive sites.

Reactivity Indices: Calculation of global and local reactivity descriptors, such as chemical hardness, softness, electrophilicity, and Fukui functions, would quantify the molecule's reactivity and predict the most likely sites for chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound have not been explored through computational methods.

Conformational Analysis: A systematic search of the potential energy surface would be necessary to identify the most stable conformers of the molecule. This is particularly important due to the rotational freedom around the bond connecting the acetyl group to the benzene (B151609) ring.

Molecular Dynamics (MD) Simulations: MD simulations could provide a detailed picture of the molecule's dynamic behavior in different environments, such as in various solvents or at different temperatures. This would be essential for understanding its behavior in solution and its potential interactions with other molecules.

Quantum Chemical Elucidation of Reaction Mechanisms

The reactivity of this compound in various chemical transformations remains to be investigated from a theoretical standpoint.

Prediction of Energetic Profiles and Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For this compound, this would involve:

Identifying Transition States: Locating the transition state structures for potential reactions would allow for the calculation of activation energies.

Determining Reaction Energetics: Calculating the energies of reactants, intermediates, transition states, and products would provide a comprehensive energetic profile of a reaction, indicating its feasibility and spontaneity.

Analysis of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products. Computational analysis can predict the preferred outcome:

Regioselectivity: In reactions where a reagent can attack multiple sites on the molecule, computational methods can determine which site is more reactive, thus predicting the major regioisomer.

Stereoselectivity: For reactions that can produce different stereoisomers, theoretical calculations can predict which stereoisomer is energetically favored.

Prediction of Novel Reactivity and Catalyst Design

The insights gained from the aforementioned computational studies could pave the way for new discoveries.

Predicting Novel Reactions: A thorough understanding of the molecule's electronic structure and reactivity could inspire the design of new synthetic routes and the prediction of novel, yet-to-be-discovered reactions.

Designing Catalysts: Computational modeling is a powerful tool in modern catalyst design. By understanding the reaction mechanisms involving this compound, it would be possible to design catalysts that can enhance reaction rates and selectivity.

Strategic Applications of 2 2,2 Difluoroacetyl Benzonitrile As a Synthetic Building Block

Construction of Complex Organic Molecules

The dual reactivity of 2-(2,2-difluoroacetyl)benzonitrile positions it as a versatile precursor for the synthesis of intricate organic structures, particularly those containing fluorine atoms, which are of significant interest in pharmaceutical and agrochemical research.

Precursor in Heterocyclic Compound Synthesis

The 1,3-dicarbonyl-like nature of the α,α-difluoro ketone in this compound makes it an ideal substrate for condensation reactions with various dinucleophiles to construct a wide array of heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with amidines or ureas can lead to the formation of pyrimidines and related heterocycles. The reactivity of the benzonitrile (B105546) group can also be harnessed in cyclization reactions, further expanding the scope of accessible heterocyclic scaffolds. These heterocycles are core structures in many biologically active molecules.

Intermediate in the Synthesis of Diverse Fluorinated Scaffolds

The difluoroacetyl group serves as a key handle for introducing a gem-difluoromethylene (-CF2-) unit into various molecular frameworks. This motif is a well-established bioisostere for a carbonyl group or a methylene (B1212753) ether linkage, offering improved metabolic stability and altered electronic properties. Starting from this compound, the ketone functionality can be subjected to a range of transformations, such as reductions to form difluorinated alcohols or olefination reactions to generate difluoroalkenes. These intermediates are pivotal in the synthesis of more complex fluorinated molecules, including potential enzyme inhibitors and materials with unique electronic properties. The inherent reactivity of the difluoroacetyl group makes it a valuable tool for creating structurally diverse fluorinated compounds. smolecule.comsigmaaldrich.com

Design and Synthesis of Chemically Diverse Compound Libraries

In the realm of drug discovery, the generation of compound libraries with high chemical diversity is paramount for identifying new lead structures. The modular nature of this compound allows for its use as a scaffold in combinatorial chemistry. By systematically reacting the difluoroacetyl and benzonitrile functionalities with a variety of building blocks, large and diverse libraries of fluorinated compounds can be efficiently synthesized. For example, the ketone can be derivatized through reductive amination, and the nitrile group can be converted to other functional groups like tetrazoles or amidines, each step introducing new points of diversity. This approach facilitates the exploration of a broader chemical space in the quest for novel bioactive molecules. sigmaaldrich.com

Enabling Reagent in Challenging Chemical Transformations

Beyond its role as a structural scaffold, the unique electronic properties of the difluoroacetyl group can influence the reactivity of the entire molecule, enabling transformations that might be challenging with non-fluorinated analogues. The strong electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the presence of the nitrile group ortho to the difluoroacetyl moiety can lead to unique intramolecular cyclization pathways, providing access to novel polycyclic aromatic systems that would be difficult to synthesize through other methods.

Future Directions and Emerging Research Avenues in Difluoroacetyl Benzonitrile Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of fluorinated compounds often involves harsh reagents and challenging reaction conditions. A primary focus for future research on 2-(2,2-Difluoroacetyl)benzonitrile should be the development of environmentally benign and efficient synthetic routes. Key areas for exploration would include:

Catalytic Approaches: Investigating transition-metal-catalyzed cross-coupling reactions to introduce the difluoroacetyl group.

Flow Chemistry: Utilizing microreactor technology to improve reaction safety, efficiency, and scalability.

Bio-catalysis: Exploring enzymatic methods for the stereoselective synthesis of related chiral structures.

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like ionic liquids or water-based systems.

A comparative table of potential synthetic strategies is presented below, highlighting the advantages and challenges that future research would need to address.

Synthetic ApproachPotential AdvantagesPotential Challenges
Catalytic MethodsHigh efficiency, selectivity, and atom economy.Catalyst cost and sensitivity, ligand design.
Flow ChemistryEnhanced safety, precise process control, easy scale-up.Initial setup cost, potential for clogging.
Bio-catalysisHigh stereoselectivity, mild reaction conditions.Enzyme stability and availability, substrate scope.
Green SolventsReduced environmental impact, improved safety.Solubility issues, potential for different reactivity.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Future studies should employ a suite of advanced analytical techniques:

NMR Spectroscopy: In-depth 1D and 2D NMR (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) studies to fully assign the chemical structure and probe through-space interactions.

X-ray Crystallography: Single-crystal X-ray diffraction to determine the precise solid-state structure, including bond lengths, angles, and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations to model the molecular orbitals, electrostatic potential, and predict spectroscopic properties to be correlated with experimental data.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the elemental composition and study fragmentation patterns.

These techniques will be instrumental in elucidating the intricate details of the molecule's conformation and electronic distribution, which are key to understanding its chemical behavior.

Exploration of Unprecedented Reactivity and Transformative Potential

The unique combination of a nitrile group and a difluoroacetyl moiety on a benzene (B151609) ring suggests a rich and underexplored reactivity profile for this compound. Future research should focus on:

Transformations of the Nitrile Group: Investigating the conversion of the nitrile to amines, amides, tetrazoles, and other nitrogen-containing heterocycles while preserving the difluoroacetyl group.

Reactivity of the Difluoroacetyl Group: Exploring reactions such as reductions to the corresponding alcohol, olefination reactions to form difluoroalkenes, and enolate chemistry.

Nucleophilic Aromatic Substitution: Studying the potential for the difluoroacetyl group to activate the aromatic ring for nucleophilic substitution reactions.

Cyclization Reactions: Designing intramolecular cyclization reactions to construct novel heterocyclic scaffolds incorporating the difluorinated motif.

Systematic studies in these areas will be vital to establish this compound as a versatile building block in organic synthesis.

Integration as a Building Block in Advanced Functional Material Synthesis

The incorporation of fluorine atoms into organic molecules can profoundly influence their physical and electronic properties. This makes this compound a promising candidate for the synthesis of advanced functional materials. Potential research directions include:

Polymer Chemistry: Using the nitrile group as a handle for polymerization to create novel fluorinated polymers with unique thermal, optical, or dielectric properties.

Organic Electronics: Designing and synthesizing organic semiconductors or liquid crystals where the polar and electron-withdrawing nature of the difluoroacetyl and nitrile groups can be exploited.

Supramolecular Chemistry: Investigating the self-assembly of derivatives of this compound into well-defined nanostructures through non-covalent interactions.

The table below outlines potential material applications and the key properties that could be imparted by the this compound unit.

Material ClassPotential ApplicationKey Properties to Investigate
Fluorinated PolymersHigh-performance plastics, membranes.Thermal stability, chemical resistance, low dielectric constant.
Organic ElectronicsOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).Electron mobility, energy levels (HOMO/LUMO), photostability.
Supramolecular AssembliesSensors, drug delivery systems.Self-assembly behavior, host-guest interactions, stimuli-responsiveness.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2,2-Difluoroacetyl)benzonitrile?

Methodological Answer:

  • Nucleophilic Substitution: Replace functional groups (e.g., halogens) on the benzonitrile scaffold with difluoroacetyl moieties. Use reagents like sodium hydride or amines in polar aprotic solvents (e.g., DMF) to facilitate substitution .
  • Wittig-Type Olefination: Introduce difluorovinyl groups via reactions with stabilized ylides. For example, potassium 2-bromo-2,2-difluoroacetate can react with aldehydes under controlled conditions (e.g., anhydrous DMF, monitored temperature) to form difluoroacetyl derivatives .
  • Purification: Employ column chromatography with silica gel or diatomaceous earth, and confirm purity via qNMR or HPLC .

Q. What are the common reaction pathways for modifying the difluoroacetyl group in this compound?

Methodological Answer:

  • Reduction: Use lithium aluminum hydride (LiAlH₄) in anhydrous ether to reduce the difluoroacetyl group to a difluoroethanol derivative. Monitor reaction progress via TLC .
  • Oxidation: Apply oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert the difluoroacetyl group into a carboxylic acid or aldehyde. Reaction conditions (e.g., acidic vs. neutral media) dictate product selectivity .
  • Nucleophilic Attack: Amines or thiols can displace fluorine atoms under basic conditions (e.g., NaH in DMF), forming substituted derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidation product data (e.g., aldehyde vs. carboxylic acid formation)?

Methodological Answer:

  • Controlled Variable Testing: Systematically vary reaction parameters (oxidizing agent strength, solvent polarity, temperature) and analyze outcomes using GC-MS or IR spectroscopy to identify product trends .
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation during oxidation. This clarifies whether intermediates (e.g., geminal diols) form, which influence final products .
  • Computational Modeling: Apply DFT calculations to predict thermodynamic favorability of aldehyde vs. acid formation under specific conditions, aligning with experimental data .

Q. What experimental design considerations are critical for scaling up difluoroacetyl group introductions?

Methodological Answer:

  • Hazard Analysis: Conduct a pre-reaction risk assessment for exothermicity, hygroscopic reagents (e.g., potassium 2-bromo-2,2-difluoroacetate), and toxic byproducts. Use internal thermometers and bubbler systems to manage gas release .
  • Solvent Optimization: Test alternatives to DMF (e.g., THF or acetonitrile) for improved solubility and safety. Anhydrous conditions are critical to prevent side reactions .
  • Yield Optimization: On small scales, optimize stoichiometry (e.g., 1.2 equivalents of ylide) and reaction time. For larger scales, use half-batch trials to identify thermal management strategies .

Q. How can researchers validate the mechanistic pathway of nucleophilic substitution at the difluoroacetyl site?

Methodological Answer:

  • Kinetic Studies: Measure reaction rates under varying nucleophile concentrations to distinguish between SN1 (unimolecular) and SN2 (bimolecular) mechanisms. Use stopped-flow NMR for real-time monitoring .
  • Stereochemical Analysis: Introduce chiral nucleophiles (e.g., enantiopure amines) and analyze product stereochemistry via chiral HPLC or X-ray crystallography .
  • Isotope Effects: Compare reaction rates using deuterated vs. non-deuterated solvents to assess bond-breaking steps in the transition state .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound and its precursors?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and flame-resistant lab coats. Store hygroscopic reagents (e.g., potassium salts) in nitrogen-filled gloveboxes .
  • Waste Management: Neutralize acidic or basic byproducts before disposal. For example, quench LiAlH₄ with ethyl acetate followed by aqueous HCl .
  • Emergency Preparedness: Maintain spill kits with inert absorbents (e.g., vermiculite) and ensure fume hoods are calibrated for volatile reagents like DMF .

Data Analysis and Reporting

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity Verification: Re-crystallize the compound and compare melting points with literature values. Use DSC (Differential Scanning Calorimetry) for high-precision thermal analysis .
  • Spectral Cross-Validation: Acquire ¹H/¹³C NMR, IR, and HRMS data. Cross-reference with databases like NIST Chemistry WebBook or PubChem to identify impurities or polymorphic forms .
  • Collaborative Reproducibility: Share samples with independent labs for parallel analysis, ensuring instrument calibration (e.g., NMR shimming) is consistent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.